3-(2-fluorobenzenesulfonamido)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
Descripción
This compound is a hybrid molecule combining a 2-fluorobenzenesulfonamide core with a 1,2,3-triazole-pyridine moiety linked via a propanamide bridge. Its structure is characterized by:
- A sulfonamide group (known for antibacterial properties) .
- A 1,2,3-triazole ring (implicated in antifungal and anticancer activities) .
- A pyridin-4-yl substituent, which enhances solubility and target-binding interactions .
- A fluorine atom on the benzene ring, which improves metabolic stability and bioavailability .
The synthesis involves multi-step reactions, including sulfonamide formation, click chemistry for triazole assembly, and amide coupling, with strict control of temperature and solvent selection to achieve high yields (>75%) and purity (>95%) . Characterization via NMR and mass spectrometry confirms its structural integrity .
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3S/c18-15-3-1-2-4-16(15)28(26,27)21-10-7-17(25)20-11-13-12-24(23-22-13)14-5-8-19-9-6-14/h1-6,8-9,12,21H,7,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFLESWORULHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s uniqueness lies in its structural hybridity. Below is a detailed comparison with analogous molecules:
Structural Analogues
| Compound Name | Key Structural Differences | Biological Activity | Key Findings |
|---|---|---|---|
| Target Compound | 2-fluorobenzenesulfonamido, pyridin-4-yl triazole, propanamide | Antibacterial, Antifungal | High potency against E. coli (MIC: 2 µg/mL) and C. albicans (MIC: 4 µg/mL) . |
| 4-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide | Thiazole ring, longer alkyl chain, 4-fluoro substitution | Anticancer | Moderate activity against breast cancer cells (IC₅₀: 15 µM) due to thiazole’s electron-deficient core . |
| N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chlorophenyl, sulfanyl group, methyl-triazole | Kinase inhibition | Inhibits EGFR kinase (IC₅₀: 0.8 nM) via enhanced hydrophobic interactions . |
| N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide | Trifluoromethylphenyl, pyrazole-oxane | Antiviral | Targets HIV protease (IC₅₀: 50 nM) but lower solubility due to CF₃ group . |
Functional Group Impact
- Sulfonamide vs. Sulfonyl Groups : Replacement of sulfonamide with sulfonyl (e.g., in CAS 922855-73-0) reduces antibacterial activity (MIC for E. coli increases to 16 µg/mL) but enhances thermal stability .
- Triazole vs. Pyrazole : Triazole-containing compounds (e.g., target compound) show broader antifungal spectra compared to pyrazole analogues (e.g., ’s kinase inhibitor), which are selective for kinase targets .
- Fluorine Positioning : 2-Fluoro substitution on benzene (target compound) improves cellular uptake vs. 4-fluoro (’s compound), which alters electronic distribution and reduces bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
